2-(difluoromethyl)benzoic Acid

Descripción

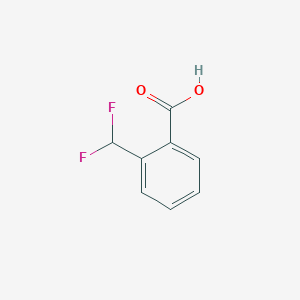

Structure

3D Structure

Propiedades

IUPAC Name |

2-(difluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCADJZMMYROPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467591 | |

| Record name | 2-(difluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799814-32-7 | |

| Record name | 2-(difluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 799814-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Difluoromethyl Benzoic Acid and Its Analogs

Strategies for Incorporating the Difluoromethyl Moiety

Recent advancements in synthetic chemistry have provided several powerful methods for introducing the difluoromethyl group onto aromatic rings. These strategies often leverage photocatalysis and direct C-H functionalization to achieve high efficiency and selectivity.

Visible-light photocatalysis has emerged as a mild and effective tool for generating difluoromethyl radicals from stable and readily available precursors. These radicals can then be added to various unsaturated systems. In the context of synthesizing analogs of 2-(difluoromethyl)benzoic acid, photocatalytic hydrodifluoromethylation of alkene derivatives is a key strategy.

The process typically involves a photocatalyst, such as 4CzIPN, which, upon irradiation with visible light, initiates a single-electron transfer (SET) process with a difluoromethyl source. acs.org New tri/difluoromethylating reagents, synthesized from commercially available anthranilamide and difluoromethyl ketones, have been developed for this purpose. acs.org Mechanistic studies suggest that a standard photoredox cycle is operative, where the excited photocatalyst interacts with the reagent to generate a difluoromethyl radical. acs.orgnih.gov This radical then adds to an alkene, and the resulting radical intermediate is subsequently reduced to yield the hydrodifluoromethylated product.

Recent research has also focused on using inexpensive and abundant fluoroalkyl carboxylic acids as the radical source, activated by an earth-abundant iron photocatalyst through a ligand-to-metal charge transfer (LMCT) process. researchgate.netresearchgate.net This approach avoids the need for expensive or highly oxidative fluoroalkylating agents and superstoichiometric oxidants. researchgate.net

Table 1: Photocatalytic Hydrodifluoromethylation of Diphenyl Ethylene (B1197577)

| Entry | Photocatalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 4CzIPN (5 mol %) | Cs₂CO₃ (1.0 equiv) | DMF | 85 |

Data sourced from a study on hydrotrifluoromethylation using a novel reagent under visible light. acs.org The conditions shown were optimized for the reaction with diphenyl ethylene as the substrate.

Achieving site-selectivity is crucial when functionalizing complex aromatic systems. Modern methods have been developed to control the position of difluoromethylation on an aromatic ring. While nucleophilic, electrophilic, and radical approaches are known, metal-based methods have seen a significant rise for transferring the CF2H group to C(sp²) sites. rsc.orgrsc.org

For instance, divergent S- and C-difluoromethylation of 2-substituted benzothiazoles has been achieved by leveraging the distinct reactivity of different nucleophiles like CF2H⁻ and 2-PySO₂CF₂⁻. nih.gov This highlights how the choice of reagent can direct the reaction to a specific atom (sulfur vs. carbon), providing a pathway to selectively synthesize different isomers or derivatives. nih.govcas.cn

Direct C-H functionalization is a highly atom-economical approach that avoids the need for pre-functionalized substrates. Photocatalytic direct C-H difluoromethylation of heterocycles has been successfully demonstrated using reagents like NaSO₂CF₂H as the fluorine source and molecular oxygen as the oxidant. acs.org

In these systems, synergistic dual-active-centered covalent organic frameworks (COFs) have been employed as photocatalysts. These materials possess both electron-donating and electron-accepting centers, which enhances photocatalytic activity. acs.org The mechanism involves the generation of difluoromethyl radicals from the precursor, which then attack the C-H bonds of the (hetero)aromatic ring. This strategy has shown high functional group tolerance and has been applied to the synthesis of bioactive molecules. acs.org Minisci-type radical chemistry is another effective strategy for the C(sp²)-H difluoromethylation, particularly for heteroaromatic compounds. rsc.org

Table 2: Photocatalytic Direct C-H Difluoromethylation of 1-methylquinolin-2(1H)-one

| Entry | Photocatalyst | Yield (%) |

|---|---|---|

| 1 | V-COF-1 | 21 |

| 2 | V-COF-AN-BT | 91 |

Data sourced from a study using covalent organic frameworks (COFs) as photocatalysts. V-COF-AN-BT, containing both anthracene (B1667546) and benzothiadiazole units, showed significantly enhanced activity. acs.org

Synthesis of Acyl Thioformamide Derivatives Containing Difluoromethyl Groups

Thioamides and their derivatives are versatile precursors for synthesizing compounds containing the N-CF2H moiety. A novel and efficient method involves the desulfurization-fluorination of thioformamides (—NH—C(H)=S) coupled with carbonylation to produce N-CF2H carbamoyl (B1232498) fluorides. nih.govresearchgate.net These carbamoyl fluorides are robust and stable, serving as key building blocks that can be further derivatized to access a wide range of N-difluoromethyl amides, (thio)carbamates, ureas, and formamides. nih.gov

This synthetic strategy overcomes the limitations of previous methods, which often suffered from low yields and lack of selectivity. nih.gov The process is compatible with numerous chemical transformations, allowing for downstream derivatization and the incorporation of the N-CF2H motif into complex functional molecules. researchgate.net

More directly, α,α-difluoromethylene amines can be synthesized from thioamides using silver fluoride (B91410) (AgF) as a desulfurization-fluorination agent. acs.org This method is noted for its mild reaction conditions and broad functional group compatibility, providing a practical route to difluoromethylene sulfonamides and other perfluoroalkyl amines. acs.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of difluoromethylation reactions are highly dependent on the specific reaction conditions. Optimization of parameters such as the choice of catalyst, solvent, base, temperature, and reaction time is essential for achieving desired outcomes.

For photocatalytic reactions, screening various photocatalysts, solvents, and bases is a common starting point. In the hydrodifluoromethylation of alkenes, for example, the combination of the organophotocatalyst 4CzIPN with Cs₂CO₃ as the base in DMF was found to be optimal, leading to high product yields. acs.org

In the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans, a related synthetic transformation, silver(I) oxide (0.5 equiv.) was identified as the most efficient oxidant. scielo.br Acetonitrile, a "greener" solvent compared to commonly used alternatives like dichloromethane, provided the best balance between substrate conversion and reaction selectivity. Furthermore, the reaction time was significantly reduced from 20 hours to 4 hours without a major impact on the yield. scielo.br

The development of versatile building blocks, such as 2,2-difluorovinyl benzoates for Ni-catalyzed cross-coupling reactions, also relies on careful optimization of reaction conditions to achieve high yields and selectivity for various gem-difluoroenol ethers. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 2 Difluoromethyl Benzoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled technique for providing atom-level information about the structure and dynamics of molecules in solution. For derivatives of 2-(difluoromethyl)benzoic acid, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR experiments offers a comprehensive picture of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of a this compound derivative provides valuable information about the number, connectivity, and chemical environment of the hydrogen atoms. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region of the spectrum, a consequence of spin-spin coupling between adjacent protons. The chemical shifts of these aromatic protons are influenced by the electronic effects of both the carboxylic acid (or its derivative) and the difluoromethyl group.

A key feature in the ¹H NMR spectrum is the signal corresponding to the proton of the difluoromethyl group (-CHF₂). This proton typically appears as a triplet due to coupling with the two equivalent fluorine atoms (according to the n+1 rule for spin-1/2 nuclei). The chemical shift of this proton is significantly downfield compared to a standard methyl group, a result of the strong electron-withdrawing nature of the two fluorine atoms.

For instance, in the ¹H NMR spectrum of a difluoromethylated benzoate (B1203000) ester, the characteristic triplet of the -CHF₂ proton would be a diagnostic signal confirming the presence of this functional group. The integration of the signals in the spectrum allows for the determination of the relative number of protons in different environments within the molecule.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid or ester group is typically observed at the most downfield chemical shift, often in the range of 160-180 ppm. The aromatic carbons exhibit signals in the region of 120-140 ppm, with the carbon atom attached to the electron-withdrawing difluoromethyl group showing a characteristic downfield shift.

A significant feature in the ¹³C NMR spectrum of these compounds is the signal for the difluoromethyl carbon (-CHF₂). This carbon signal appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The magnitude of this coupling constant is typically large and is a definitive indicator of the C-F bond.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Probing Biological Activity and Mechanistic Studies

Fluorine-19 NMR spectroscopy is a highly sensitive and informative technique for studying fluorinated compounds. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong NMR signals with a wide chemical shift range, making it an excellent probe for subtle changes in the molecular environment.

In the ¹⁹F NMR spectrum of a this compound derivative, the two fluorine atoms of the -CHF₂ group are chemically equivalent and will typically appear as a doublet due to coupling with the single proton of the difluoromethyl group. The chemical shift of this fluorine signal is a sensitive indicator of the electronic environment around the difluoromethyl group.

Beyond simple structural confirmation, ¹⁹F NMR is a powerful tool for studying the interactions of these molecules with biological targets. Changes in the fluorine chemical shift upon binding to a protein or other biomolecule can provide information about the binding event and the local environment of the fluorine atoms in the bound state. This makes ¹⁹F NMR an invaluable technique in drug discovery and mechanistic studies involving fluorinated compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and for obtaining information about its chemical structure through fragmentation analysis.

For derivatives of this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The isotopic pattern of this peak can also provide clues about the elemental composition of the compound.

Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group or parts of the ester or amide functionality. The presence of the difluoromethyl group will also influence the fragmentation pattern, and the observation of fragments containing fluorine can help to confirm the structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. By measuring the mass of the molecular ion with high precision, it is possible to calculate a unique molecular formula.

For a derivative of this compound, HRMS would be used to confirm the exact molecular formula, distinguishing it from other compounds that may have the same nominal mass. This high degree of certainty in the molecular formula is critical for the unambiguous identification of new compounds and for meeting the stringent requirements of chemical registration and publication.

Advanced Spectroscopic Techniques for Conformational Analysis

While NMR and MS are primary tools for structural elucidation, advanced spectroscopic techniques can provide deeper insights into the conformational preferences of this compound derivatives. The conformation, or the spatial arrangement of atoms, can significantly impact the biological activity and physical properties of a molecule.

Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the through-space proximity of different protons in the molecule, providing information about its preferred conformation in solution. For example, NOE experiments could help to determine the relative orientation of the difluoromethyl group and the carboxylic acid functionality.

Computational modeling, in conjunction with experimental spectroscopic data, can also be a powerful approach for exploring the conformational landscape of these molecules. By calculating the energies of different possible conformations, it is possible to predict the most stable arrangements and to correlate these with the observed spectroscopic properties.

Chemical Reactivity and Derivatization Studies of 2 Difluoromethyl Benzoic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of 2-(difluoromethyl)benzoic acid is a versatile handle for a variety of chemical modifications, including the formation of esters, amides, and acid chlorides. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecules.

One of the most common transformations is the conversion to an acyl chloride. For instance, this compound can be reacted with thionyl chloride (SOCl₂) to yield 2-(difluoromethyl)benzoyl chloride google.com. This reaction is typically carried out under reflux conditions and provides a highly reactive intermediate that can be readily used in subsequent reactions without extensive purification google.com.

The synthesis of esters and amides from this compound is also a key derivatization strategy. In one documented example, this compound was reacted with diphenylphosphoryl azide (B81097) (DPPA) and tert-butanol (B103910) in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), to form a tert-butyl carbamate (B1207046) precursor google.com. This transformation proceeds through an isocyanate intermediate generated from the corresponding acyl azide. This method highlights the utility of the carboxylic acid group for creating C-N bonds, which are crucial in the synthesis of biologically active compounds google.com.

Detailed research findings on the transformation of the carboxylic acid functionality are summarized in the table below.

| Starting Material | Reagents | Product | Reaction Type | Reference |

| This compound | Thionyl chloride (SOCl₂) | 2-(Difluoromethyl)benzoyl chloride | Acyl Chloride Formation | google.com |

| This compound | Diphenylphosphoryl azide (DPPA), tert-butanol, N,N-diisopropylethylamine (DIPEA) | tert-Butyl (2-(difluoromethyl)phenyl)carbamate | Curtius Rearrangement/Carbamate Formation | google.com |

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group, while generally more stable than a methyl or methylene (B1212753) group, can also participate in a range of chemical reactions. The presence of two electron-withdrawing fluorine atoms acidifies the C-H bond, making it susceptible to deprotonation by strong bases. This allows the difluoromethyl group to act as a nucleophile precursor.

Furthermore, the difluoromethyl group can be involved in radical reactions. Under appropriate conditions, the C-H bond can be homolytically cleaved to generate a difluoromethyl radical. This reactive intermediate can then participate in various C-C and C-heteroatom bond-forming reactions. Photocatalytic methods have emerged as a powerful tool for the generation of difluoromethyl radicals from suitable precursors, enabling the difluoromethylation of aromatic compounds and alkenes mdpi.com. While direct C-H functionalization of the difluoromethyl group in this compound has not been extensively reported, the general reactivity of aryl difluoromethyl compounds suggests its potential for such transformations.

The difluoromethyl group is also recognized for its ability to act as a lipophilic hydrogen bond donor, a property that is increasingly exploited in medicinal chemistry to enhance binding affinity to biological targets rsc.org.

Derivatization for Analytical and Biological Applications

The derivatization of this compound is crucial for both its analytical detection and the synthesis of biologically active molecules. For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), derivatization of the carboxylic acid group is often employed to improve chromatographic separation and detection sensitivity. Common strategies for derivatizing carboxylic acids for HPLC analysis include esterification to form UV-active or fluorescent esters. While specific derivatization protocols for this compound are not widely published, general methods for benzoic acid derivatives are applicable.

In the realm of biological applications, this compound serves as a valuable building block for the synthesis of complex bioactive molecules. A notable example is its use as a starting material in the synthesis of pyrazolopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4) google.com. IRAK4 is a key protein in the signaling pathways of the immune system, and its inhibitors have potential as anti-inflammatory agents. In this context, the 2-(difluoromethyl)phenyl moiety is incorporated into the final drug candidate, highlighting the importance of this starting material in medicinal chemistry google.com.

Biological Activity and Pharmacological Potential of Difluoromethyl Containing Compounds

Anti-Infective Properties of Difluoromethylated Analogs

The introduction of a difluoromethyl group can profoundly influence the anti-infective capabilities of a molecule. This modification can enhance cell membrane permeability, alter electronic properties, and increase resistance to metabolic degradation, often leading to improved potency and a more desirable pharmacological profile.

While extensive research into benzoic acid derivatives and other organic structures has identified numerous compounds with activity against phytopathogenic fungi like Botrytis cinerea and Fusarium oxysporum, specific studies detailing the efficacy of 2-(difluoromethyl)benzoic acid against these pathogens are limited in publicly accessible literature. nih.govresearchgate.netnih.govnih.govnih.govnih.gov

However, research into structurally related fluorinated compounds provides valuable insights. For instance, studies on 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone derivatives tested against B. cinerea included a compound with a p-trifluoromethylphenyl group. nih.gov This analog demonstrated intermediate antifungal activity, highlighting that the presence of a fluorinated methyl group on a phenyl ring can be compatible with fungicidal action. nih.gov Although this involves a trifluoromethyl (CF3) rather than a difluoromethyl (CHF2) group, it underscores the potential of fluorinated analogs in developing new antifungal agents. Further investigation is required to specifically determine the activity of difluoromethylated benzoic acid derivatives against these and other fungal strains.

A notable study focused on a series of novel amides derived from isoferulic acid where a phenolic hydroxyl group was replaced by a difluoromethyl group. nih.govresearchgate.net These 3'-(difluoromethyl)-4'-methoxycinnamoyl amides were tested against a panel of fourteen bacterial strains. nih.gov The research found that the difluoromethyl moiety significantly enhanced antibacterial activity and selectivity, particularly against Mycobacterium smegmatis. nih.govresearchgate.net Three specific analogs, the N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amides, were identified as the most active and selective, exhibiting a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against M. smegmatis. nih.govresearchgate.net This study provides strong evidence that the difluoromethyl group can be a key component in designing new antibacterial agents. nih.gov

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| N-isopropyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 µg/mL | nih.gov |

| N-isopentyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 µg/mL | nih.gov |

| N-(2-phenylethyl)-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 µg/mL | nih.gov |

Probing Biological Systems with Difluoromethyl Tags via ¹⁹F NMR

Beyond direct therapeutic applications, the difluoromethyl group serves as a powerful tool in chemical biology. The fluorine-19 (¹⁹F) nucleus has properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to obtain structural and dynamic information about molecules. nih.gov

The key advantages of using ¹⁹F NMR in biological studies are its high sensitivity and the absence of a natural fluorine background in most biological systems. nih.govnih.gov This allows for the clear detection of signals from fluorine-labeled molecules without interference. nih.gov Scientists can introduce a difluoromethyl group, or other fluorinated tags like the commonly used trifluoromethyl group, into proteins, nucleic acids, or other biomolecules. nih.govchembites.org

Once a protein is labeled with a fluorinated tag, ¹⁹F NMR can be used to monitor changes in the local environment of the tag. chembites.orgresearchgate.net The chemical shift of the ¹⁹F nucleus is highly sensitive to its surroundings. nih.govresearchgate.net Therefore, events such as protein folding, conformational changes, ligand binding, or protein-protein interactions will alter the environment of the fluorine tag and cause a detectable change in the ¹⁹F NMR spectrum. chembites.orgresearchgate.net This technique is particularly valuable for studying large and complex systems like membrane proteins, which are often challenging to analyze with conventional NMR methods. nih.gov Trifluoromethyl probes are often favored for these studies due to their higher sensitivity and tendency to produce narrow signals, even in high magnetic fields. nih.gov This "protein-observed" ¹⁹F NMR approach provides residue-specific insights into molecular recognition and function that are critical for drug discovery and understanding fundamental biological processes. nih.gov

Applications in Advanced Materials Science if Applicable to Difluoromethylated Compounds

Incorporation into Functional Materials

The presence of the difluoromethyl group can bestow desirable properties upon functional materials. Difluoromethylated compounds are known to exhibit enhanced thermal stability, chemical resistance, and altered electronic properties. These attributes are valuable in the development of high-performance polymers, coatings, and electronic materials.

One chemical supplier notes that 2-(difluoromethyl)benzoic acid is ideal for functional material synthesis. The difluoromethyl group, being a lipophilic hydrogen bond donor, can influence intermolecular interactions within a material, potentially affecting its morphology and bulk properties.

The synthesis of fluorinated aromatic carboxylic acids is considered a promising avenue for creating new building blocks for highly functional materials. The unique electronic nature of the C-F bond can be leveraged to fine-tune the properties of polymers and other advanced materials. For instance, the incorporation of fluorinated moieties can lead to materials with low surface energy, high durability, and specific optical or electronic characteristics. While direct research on this compound in this context is limited, the broader class of difluoromethylated aromatic compounds is an active area of investigation in materials science.

Q & A

Q. What are the optimal synthetic routes for 2-(difluoromethyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Fluorination strategies for benzoic acid derivatives often employ nucleophilic fluorination or halogen-exchange reactions. For example, 2-fluorobenzoic acids can be synthesized via nucleophilic fluorination of 1-arylbenziodoxolones using KF or AgF, achieving yields up to 85% under anhydrous conditions . For the difluoromethyl group, directed ortho-metalation (DoM) with fluorinating agents like Selectfluor™ may be applicable, though steric and electronic effects of the benzoic acid scaffold require optimization. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (50–100°C), and protecting group selection (e.g., methyl esters to prevent carboxylate interference) .

Q. How can researchers characterize the purity and structural conformation of this compound?

- Methodological Answer :

- Spectroscopy :

- <sup>19</sup>F NMR : Identifies fluorine environments (δ -110 to -125 ppm for CF2 groups) and confirms substitution patterns .

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm<sup>-1</sup>) and C-F vibrations (1000–1300 cm<sup>-1</sup>) .

- Chromatography :

HPLC with UV detection (λ ~254 nm) or LC-MS validates purity. Retention times can be compared against deuterated analogs (e.g., 3,5-difluorobenzoic-d3 acid) . - X-ray Crystallography : Resolves spatial arrangement of the difluoromethyl group and hydrogen-bonding networks in crystalline forms .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The difluoromethyl group enhances metabolic stability and bioavailability by reducing oxidative metabolism. Applications include:

- Enzyme Inhibition : Structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) mimic salicylic acid, targeting cyclooxygenase (COX) enzymes .

- Prodrug Design : The carboxylic acid moiety facilitates conjugation with amines or alcohols for targeted delivery .

Advanced Research Questions

Q. How does the difluoromethyl group influence protein-ligand binding interactions compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity alters charge distribution and hydrophobic interactions. Computational docking (e.g., AutoDock Vina) paired with NMR titration experiments can map binding sites. For example:

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Control Experiments : Test commercial batches (e.g., >95% purity by HPLC) against in-house syntheses .

- Structural Analog Studies : Compare this compound with 3,5-difluoro or trifluoromethyl variants to isolate substituent effects .

- Meta-Analysis : Use databases like ChEMBL to normalize bioactivity data across studies (e.g., IC50 values for COX-2 inhibition) .

Q. What computational approaches best predict the physicochemical properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict pKa (~2.8 for the carboxylic acid) and lipophilicity (logP ~1.9) .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/PBS buffers to assess aggregation propensity .

- QSAR Models : Train models using fluorinated benzoic acid datasets to forecast ADMET properties .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.